molecular formula C8H4BrF3N2 B596170 4-Bromo-3-(trifluoromethyl)-1H-indazole CAS No. 1211583-69-5

4-Bromo-3-(trifluoromethyl)-1H-indazole

Cat. No.: B596170
CAS No.: 1211583-69-5
M. Wt: 265.033
InChI Key: DUVZFXNTUQOYEW-UHFFFAOYSA-N
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Description

4-Bromo-3-(trifluoromethyl)-1H-indazole is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to an indazole ring. Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(trifluoromethyl)-1H-indazole typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-3-(trifluoromethyl)aniline.

    Cyclization: The aniline derivative undergoes cyclization with appropriate reagents to form the indazole ring. Common reagents for this step include hydrazine derivatives and acid catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes automated reaction setups, continuous flow reactors, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(trifluoromethyl)-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring.

    Coupling Reactions: The trifluoromethyl group can engage in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can replace the bromine atom under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while oxidation and reduction can lead to different oxidation states of the indazole ring.

Scientific Research Applications

4-Bromo-3-(trifluoromethyl)-1H-indazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the indazole ring interacts with the active site of the target. This interaction can inhibit or modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)aniline
  • 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
  • 4-Bromo-3-(trifluoromethyl)benzenesulfonamide

Uniqueness

4-Bromo-3-(trifluoromethyl)-1H-indazole is unique due to its indazole core, which imparts distinct biological activities compared to other similar compounds. The trifluoromethyl group further enhances its properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-bromo-3-(trifluoromethyl)-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-4-2-1-3-5-6(4)7(14-13-5)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVZFXNTUQOYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856213
Record name 4-Bromo-3-(trifluoromethyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211583-69-5
Record name 4-Bromo-3-(trifluoromethyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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